Home > Products > Screening Compounds P117835 > 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide - 1795490-49-1

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Catalog Number: EVT-2519222
CAS Number: 1795490-49-1
Molecular Formula: C18H23N5O
Molecular Weight: 325.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

  • Relevance: While Imatinib differs structurally from 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide, both compounds share a core benzamide moiety. Furthermore, the research emphasis on Imatinib's freebase and various salt forms underscores the importance of exploring different salt forms of 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide for potential therapeutic benefits. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

  • Compound Description: This compound represents a novel, potent, and orally active cyclin-dependent kinase (CDK) inhibitor demonstrating promising efficacy against hematological malignancies. It exhibits potent inhibitory activity against CDKs 1, 2, 4, 8, and 9, inducing apoptosis and demonstrating antitumor effects in vivo. []
  • Relevance: Both Compound 37d and 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide share a pyrimidine ring substituted with a 4-methylpiperazin-1-yl group. This structural similarity suggests that exploring the CDK inhibitory potential of 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide or its derivatives could be worthwhile. []

2,4-Dibromo-6-[(4-methylpiperazin-1-yl)iminomethyl]phenol

  • Compound Description: This compound is a hydrazone formed by reacting 3,5-dibromo-2-hydroxybenzaldehyde with 1-amino-4-methylpiperazine. The molecule adopts a chair conformation and forms intricate intramolecular and intermolecular hydrogen bonds, contributing to its structural stability and crystal packing. []
  • Relevance: The presence of the 4-methylpiperazin-1-yl substituent in both 2,4-dibromo-6-[(4-methylpiperazin-1-yl)iminomethyl]phenol and the target compound, 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide, highlights the potential significance of this group in modulating biological activity or influencing physicochemical properties. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (Compound 5n)

  • Compound Description: This compound exhibits dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2). Its potent binding and kinase inhibition translate to promising anti-inflammatory effects in vitro and in vivo, highlighting its therapeutic potential in inflammatory diseases. []
  • Relevance: The presence of both a benzamide core and a 4-methylpiperazin-1-yl substituent in Compound 5n aligns structurally with 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide. This commonality, alongside Compound 5n's anti-inflammatory properties, suggests that exploring the potential of 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide as a scaffold for developing novel anti-inflammatory agents could be a valuable research avenue. []

(R)-N-[5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydro-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib)

  • Compound Description: This compound, known as PHA739358 or Danusertib, acts as an antitumor agent. The research highlights efficient synthetic routes for this compound using readily available starting materials like glycine, emphasizing its potential for large-scale production. []
  • Relevance: Danusertib and 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide share the 4-(4-methylpiperazin-1-yl)benzamide moiety, suggesting potential similarities in their pharmacological profiles. This structural similarity, combined with Danusertib's known antitumor activity, encourages further investigation into the antitumor potential of 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide. []

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide hydrochloride dihydrate (Form A)

  • Compound Description: This compound represents a specific crystalline form, Form A, of a hydrochloride salt dihydrate. This form is characterized by its distinct powder X-ray diffraction pattern, highlighting the significance of polymorphism in drug development and intellectual property protection. []
  • Relevance: While structurally distinct in several aspects, both Form A and 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide belong to the benzamide class and contain a pyrimidine ring. This similarity underscores the importance of exploring different crystalline forms and salt forms of 3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide to identify potentially advantageous pharmaceutical properties. []
Overview

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a compound with potential therapeutic applications, particularly in the field of cancer treatment. This compound features a benzamide structure that is substituted with both a pyrimidine and a piperazine moiety, which may contribute to its biological activity.

Source

The compound has been referenced in various scientific literature and patents, indicating its relevance in medicinal chemistry and drug development. Notably, it has been discussed in the context of inhibitors for specific biological targets, such as discoidin domain receptors .

Classification

This compound can be classified under the category of benzamides due to the presence of the benzamide functional group. It also contains heterocyclic components, specifically pyrimidines and piperazines, which are often found in many pharmacologically active compounds.

Synthesis Analysis

Methods

The synthesis of 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves several key steps:

  1. Formation of Pyrimidine Derivative: The synthesis may begin with commercially available pyrimidine derivatives, which can be modified through various chemical reactions.
  2. Piperazine Coupling: The 4-methylpiperazine moiety is introduced via coupling reactions. This can be achieved through methods such as nucleophilic substitution or coupling reactions using palladium catalysis.
  3. Final Coupling to Benzamide: The final step involves coupling the pyrimidine derivative with a benzamide precursor to form the target compound.

Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen, but palladium-catalyzed reactions are commonly employed due to their efficiency in forming carbon-nitrogen bonds .

Molecular Structure Analysis

Structure

The molecular structure of 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide includes:

  • A benzene ring (C6H4) connected to an amide group (C=O and NH).
  • A pyrimidine ring (C4H4N2) attached at the 2-position.
  • A piperazine ring (C4H10N2) substituted at the 4-position of the pyrimidine.

Data

The molecular formula is C15H22N4O, with a molar mass of approximately 278.36 g/mol. The structural features include specific bond lengths and angles that can be analyzed through techniques like X-ray crystallography or NMR spectroscopy to confirm the conformation and spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids.
  2. Nucleophilic Substitution: The piperazine nitrogen atoms can act as nucleophiles in substitution reactions, potentially leading to further functionalization.
  3. Cyclization Reactions: The presence of multiple nitrogen atoms allows for potential cyclization under certain conditions, forming more complex structures.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and selectivity during these transformations .

Mechanism of Action

Process

The mechanism of action for 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is likely related to its ability to interact with specific biological targets within cells:

  1. Target Binding: The compound may bind to protein targets such as kinases or receptors involved in cellular signaling pathways.
  2. Inhibition of Enzymatic Activity: By binding to these targets, it could inhibit their activity, leading to altered cellular responses that may affect tumor growth or survival.

Data from biological evaluations indicate that compounds with similar structures often exhibit significant inhibitory potency against various kinases, suggesting a promising therapeutic profile .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature. The compound's reactivity can be influenced by the presence of functional groups such as amide and heterocycles .

Applications

Scientific Uses

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is primarily investigated for its potential applications in:

  1. Cancer Therapy: As an inhibitor targeting specific kinases involved in cancer progression.
  2. Drug Development: Its structural features make it a candidate for further modification and optimization in drug design.
  3. Biological Research: Used as a tool compound to study cellular mechanisms related to its target proteins.
Introduction to Kinase-Targeted Drug Development

Role of Heterocyclic Scaffolds in Tyrosine Kinase Inhibition

Heterocyclic compounds constitute the backbone of modern kinase inhibitor design due to their versatile molecular recognition properties. Pyrimidine, in particular, serves as a bioisostere of purine bases, enabling effective competition with ATP at catalytic sites. This scaffold’s nitrogen atoms facilitate hydrogen bonding with kinase hinge regions, while its planar geometry supports π-π stacking interactions within hydrophobic pockets. The synthetic flexibility of pyrimidine allows for strategic substitutions that fine-tune potency, selectivity, and pharmacokinetic profiles [4].

Notably, clinically successful kinase inhibitors extensively leverage heterocyclic cores:

  • Ceritinib: Features a pyrimidine core that targets anaplastic lymphoma kinase (ALK) in non-small cell lung cancer through hinge region binding [4].
  • Dasatinib: Utilizes a 2-aminopyrimidine scaffold to inhibit multiple oncogenic kinases, including BCR-ABL and SRC families, in leukemia [4].
  • Imatinib: Employs a pyridine-pyrimidine hybrid to block BCR-ABL kinase activity in chronic myelogenous leukemia [4].

Table 1: Clinically Approved Kinase Inhibitors Based on Heterocyclic Scaffolds

CompoundCore HeterocyclePrimary Kinase TargetTherapeutic Indication
CeritinibPyrimidineALKNon-small cell lung cancer
DasatinibAminopyrimidineBCR-ABL, SRCAcute lymphoblastic leukemia
ImatinibPyridine-PyrimidineBCR-ABLChronic myelogenous leukemia
NilotinibPyrimidineBCR-ABLChronic myelogenous leukemia

These examples underscore how strategic functionalization of heterocycles enables precise targeting of diverse kinase isoforms while minimizing off-target effects. The 3,5-dimethylbenzamide-pyrimidine hybrid in 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide extends this design principle by integrating dual pharmacophoric elements optimized for multipoint kinase binding [1] [4].

Rationale for Pyrimidine-Benzamide Hybrids in Oncology

Pyrimidine-benzamide hybrids represent a deliberate molecular integration strategy to enhance kinase inhibition through synergistic binding mechanisms. The benzamide moiety contributes a rigid, planar aromatic system that promotes hydrophobic interactions with kinase allosteric pockets, while the pyrimidine ring engages the hinge region via hydrogen bonding. This dual-targeting approach increases binding affinity and compensates for active-site mutations that commonly confer drug resistance [8].

In 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide, specific structural features amplify this rationale:

  • 3,5-Dimethylbenzamide: The symmetric methyl groups enhance hydrophobic burial within the kinase’s ribose pocket, with steric confinement favoring selective kinase recognition.
  • Pyrimidine-Piperazine Linkage: The 4-methylpiperazine tail at the pyrimidine 2-position introduces conformational flexibility and basicity, promoting solubility and interactions with solvent-exposed kinase regions [1] [8].

Table 2: Molecular Features of Pyrimidine-Benzamide Hybrids

Structural ComponentMolecular FunctionRole in Kinase Inhibition
3,5-DimethylbenzamideHydrophobic anchorOccupies hydrophobic cleft adjacent to ATP-binding site
Pyrimidine coreHydrogen-bond acceptor/donatorForms 1–3 hydrogen bonds with kinase hinge region residues
4-Methylpiperazine moietySolubility enhancer; conformational modulatorEngages polar residues at kinase periphery; improves cellular permeability
Amide linkerPlanar connectorMaintains optimal distance between pharmacophores; participates in hydrogen-bond networks

This architecture enables multi-kinase inhibition profiles observed in analogous compounds. For example, structurally related hybrids like N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclopropanecarboxamide (EVT-2984257) demonstrate efficacy against diverse cancer cell lines by concurrently targeting receptor tyrosine kinases and downstream effectors [8]. Molecular modeling confirms that the benzamide carbonyl oxygen forms a critical hydrogen bond with catalytic lysine residues, while the pyrimidine nitrogen interacts with backbone amides in the hinge region—validating the hybrid’s mechanistic rationale [4] [8].

Historical Context of Piperazine-Containing Kinase Inhibitors

Piperazine has evolved into an indispensable structural motif in kinase inhibitor design since its pioneering incorporation into imatinib (Gleevec®) in the early 2000s. Its protonatable nitrogen atom improves water solubility and bioavailability, while its conformational flexibility enables adaptive binding to diverse kinase topologies. The 4-methylpiperazine variant specifically balances basicity and steric tolerance, preventing excessive lysosomal trapping while maintaining target engagement [4] [5] [7].

The chronological development of piperazine-containing inhibitors reveals a deliberate optimization trajectory:

  • Imatinib (2001): Featured a 4-methylpiperazineethyl side chain extending from a benzamide scaffold. This moiety enhanced solubility without compromising BCR-ABL binding affinity, establishing piperazine as a pharmacokinetic modulator [4].
  • Dutacatib (2010s): Incorporated 4-methylpiperazine within a benzamide-pyrimidine framework (CAS 501000-36-8) to target cathepsin K, demonstrating the motif’s adaptability to non-kinase enzymes [5].
  • Neurological Agents (e.g., WO2017079641A1): Leveraged N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide derivatives as muscarinic receptor antagonists, confirming piperazine’s versatility in targeting diverse protein classes [7].

Table 3: Evolution of Piperazine-Containing Inhibitors

EraRepresentative CompoundTherapeutic TargetPiperazine Role
2001ImatinibBCR-ABL kinaseSolubility enhancement; bioavailability optimization
2010sDutacatibCathepsin KConformational adaptability; potency augmentation
2010sNeurological M4 antagonists (e.g., WO2017079641A1)Muscarinic receptorsSelectivity modulation through steric occupancy
Contemporary3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamideMultiplexed kinasesSolvent-facing interactions; resistance mitigation

In 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide, the piperazine moiety performs dual roles: its tertiary nitrogen may form salt bridges with acidic residues near the kinase solvent front, while the methyl group prevents excessive hydrophilicity. This strategic positioning counters mutation-induced resistance, as evidenced by similar compounds maintaining efficacy against gatekeeper-mutant kinases [5] [7] [8]. Contemporary structure-activity relationship (SAR) studies confirm that 4-methylpiperazine analogues exhibit superior cellular potency compared to morpholine or piperidine counterparts, validating its continued relevance in kinase inhibitor frameworks [1] [8].

Properties

CAS Number

1795490-49-1

Product Name

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

IUPAC Name

3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Molecular Formula

C18H23N5O

Molecular Weight

325.416

InChI

InChI=1S/C18H23N5O/c1-13-8-14(2)10-15(9-13)17(24)21-16-11-19-18(20-12-16)23-6-4-22(3)5-7-23/h8-12H,4-7H2,1-3H3,(H,21,24)

InChI Key

DVBNSTDHMMSJFW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.